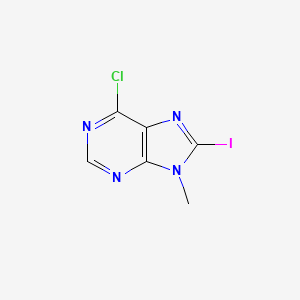
6-chloro-8-iodo-9-methyl-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-8-iodo-9-methyl-purine is a heterocyclic aromatic organic compound. It is a derivative of purine, which is a fundamental component of nucleotides, the building blocks of DNA and RNA. This compound is characterized by the presence of chlorine and iodine atoms at the 6th and 8th positions, respectively, and a methyl group at the 9th position of the purine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-iodo-9-methyl-purine typically involves the halogenation of purine derivatives. One common method is the chlorination of 9-methylpurine followed by iodination. The reaction conditions often require the use of halogenating agents such as thionyl chloride (SOCl2) for chlorination and iodine monochloride (ICl) for iodination. The reactions are usually carried out in anhydrous solvents like dichloromethane (CH2Cl2) under controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
6-chloro-8-iodo-9-methyl-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form purine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: The iodine atom makes it suitable for coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Substitution: Formation of azido, thiol, or other substituted purines.
Oxidation: Formation of purine N-oxides.
Reduction: Dehalogenated purine derivatives.
科学研究应用
6-chloro-8-iodo-9-methyl-purine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with DNA and RNA synthesis.
作用机制
The mechanism of action of 6-chloro-8-iodo-9-methyl-purine involves its interaction with nucleic acids and enzymes. The compound can intercalate into DNA or RNA, disrupting their normal function. It may also inhibit enzymes involved in nucleic acid synthesis, such as DNA polymerase or RNA polymerase, leading to the inhibition of cell proliferation. The presence of halogen atoms enhances its binding affinity to molecular targets, making it a potent inhibitor .
相似化合物的比较
Similar Compounds
6-Chloropurine: Lacks the iodine and methyl groups, making it less reactive in certain substitution reactions.
8-Iodopurine: Lacks the chlorine and methyl groups, affecting its chemical properties and reactivity.
9-Methylpurine: Lacks the halogen atoms, making it less versatile in coupling reactions
Uniqueness
6-chloro-8-iodo-9-methyl-purine is unique due to the presence of both chlorine and iodine atoms, which enhance its reactivity and make it suitable for a wide range of chemical reactions.
属性
分子式 |
C6H4ClIN4 |
|---|---|
分子量 |
294.48 g/mol |
IUPAC 名称 |
6-chloro-8-iodo-9-methylpurine |
InChI |
InChI=1S/C6H4ClIN4/c1-12-5-3(11-6(12)8)4(7)9-2-10-5/h2H,1H3 |
InChI 键 |
WPSMFQSTHPULFA-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=NC=N2)Cl)N=C1I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


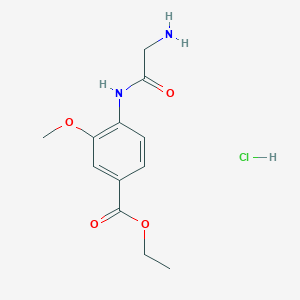

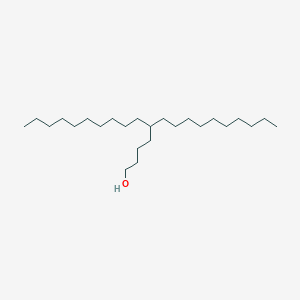
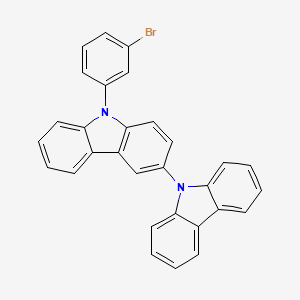
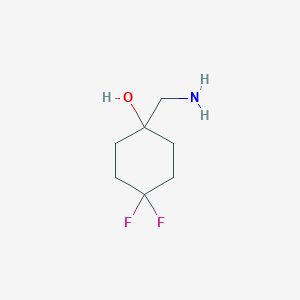
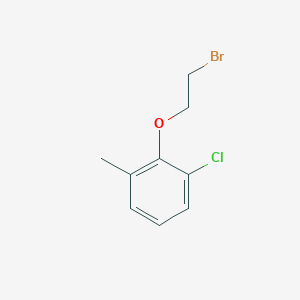
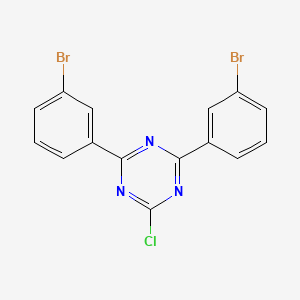
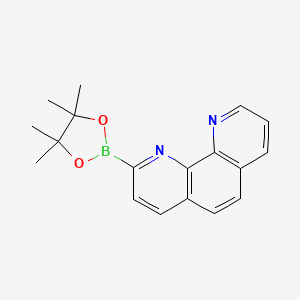
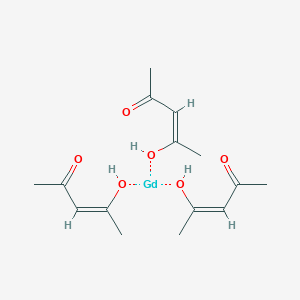
![2,3-Diphenyl-3,10-dihydropyrrolo[3,2-a]carbazole](/img/structure/B1518349.png)
![2-(3'-Bromo-biphenyl-3-yl)-4,6-diphenyl-[1,3,5]triazine](/img/structure/B1518351.png)
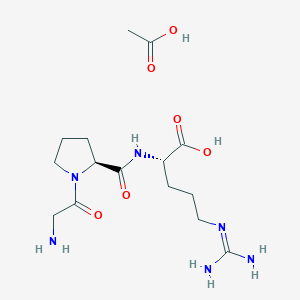
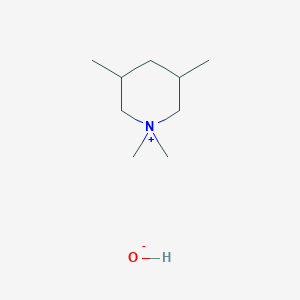
![3-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B1518372.png)
